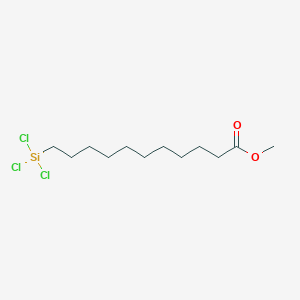

Methyl 11-(trichlorosilyl)undecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 11-trichlorosilylundecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl3O2Si/c1-17-12(16)10-8-6-4-2-3-5-7-9-11-18(13,14)15/h2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABHMIZOYNTSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Mechanistic Understanding of Self Assembled Monolayers Sams Utilizing Methyl 11 Trichlorosilyl Undecanoate

Fundamental Principles of Silane-Based SAM Formation

The creation of a stable and well-ordered silane-based SAM is a multi-step process that begins with the specific chemical interaction between the silane (B1218182) molecule and the substrate, followed by the formation of a cross-linked network that ensures the monolayer's integrity.

The foundational step in the formation of a SAM from methyl 11-(trichlorosilyl)undecanoate is the chemisorption of the molecule onto a hydroxylated surface. researchgate.net Substrates like Si/SiO2 inherently possess a surface populated with hydroxyl (-OH) groups, which are the primary reaction sites. The process is initiated by the hydrolysis of the reactive trichlorosilyl (B107488) headgroup (SiCl₃) of the molecule. This reaction is critically dependent on the presence of a thin layer of adsorbed water on the substrate surface. researchgate.net

The three chlorine atoms on the silicon headgroup are highly susceptible to hydrolysis, reacting with water molecules to form silanol (B1196071) intermediates (Si(OH)₃) and releasing hydrochloric acid (HCl) as a byproduct. researchgate.netresearchgate.net These intermediate silanol groups are highly reactive towards the surface hydroxyl groups. The subsequent step involves a condensation reaction between the silanol groups of the molecule and the hydroxyl groups on the substrate. researchgate.net This reaction forms a strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bond, effectively anchoring the this compound molecule to the surface. researchgate.netgelest.com The dissociative chemisorption of chlorosilanes on silicon surfaces has been well-characterized, confirming the reaction between the silane and the substrate. nist.gov

The stability and robustness of the resulting monolayer are not solely dependent on the initial anchoring to the substrate. A crucial secondary process is the lateral polymerization of adjacent, surface-bound silane molecules. gelest.com After the initial chemisorption, the remaining silanol groups on the head of the anchored molecule can undergo further condensation reactions with neighboring silanol groups.

This process results in the formation of a network of strong, covalent siloxane bonds (Si-O-Si) that cross-link the individual molecules together. gelest.com This extensive two-dimensional network transforms the collection of individually anchored molecules into a single, polymeric monolayer. This covalent cross-linking is fundamental to the high chemical, thermal, and mechanical stability of trichlorosilane-based SAMs, making them significantly more durable than monolayers formed through weaker physisorption interactions. rsc.org The resulting structure is a densely packed, organized layer where the undecanoate chains are oriented away from the surface. acs.org

Fabrication Techniques for High-Quality Monolayers

The theoretical principles of SAM formation must be translated into practical fabrication methods that can reliably produce high-quality, uniform, and densely packed monolayers. The quality of the final SAM is highly sensitive to the deposition conditions.

The most common method for fabricating SAMs from organosilanes is solution-phase deposition. gelest.com This technique involves immersing a clean, hydroxylated substrate into a dilute solution of this compound. The solvent used is typically a nonpolar, anhydrous organic solvent such as toluene, heptane, or cyclohexane. researchgate.netresearchgate.netacs.org

The concentration of the silane in the solution is a critical parameter. Dilute solutions, often in the millimolar (mM) range, are used to control the rate of adsorption and prevent the formation of aggregates in the bulk solution, which can lead to disordered, multilayered films on the substrate. researchgate.netacs.org The immersion time can range from minutes to several hours, during which the molecules adsorb onto the surface, hydrolyze, and polymerize to form the complete monolayer. acs.orgacs.org The growth of the film often follows a Langmuir model of irreversible adsorption, initially adsorbing in a disordered state and gradually becoming more ordered as surface coverage increases. acs.org After deposition, the substrate is typically rinsed with fresh solvent to remove any non-covalently bound molecules and then cured, often with gentle heating, to promote further cross-linking and enhance the stability of the film.

The formation of high-quality SAMs from trichlorosilanes is notoriously sensitive to environmental conditions, particularly the presence of water (humidity) and the choice of solvent. researchgate.net

Humidity: Water is a double-edged sword in the formation of these SAMs. A trace amount of water adsorbed on the substrate surface is essential for the initial hydrolysis of the trichlorosilyl group, which enables covalent bond formation with the substrate. researchgate.netresearchgate.net However, excessive water, either in the solvent or from high ambient humidity, is detrimental. researchgate.net Excess water leads to premature and uncontrolled hydrolysis and polymerization of the silane molecules in the bulk solution before they reach the substrate. researchgate.netepa.gov These polymerized aggregates can then deposit onto the surface, resulting in a rough, disordered, and poorly adhered film instead of a uniform monolayer. researchgate.net Controlling the relative humidity (RH) during deposition is therefore crucial for reproducibility. researchgate.netrsc.org

Table 1: Effect of Relative Humidity on Silane Stability This table illustrates the significant impact of ambient humidity on the rate of conversion of a trichlorosilane (B8805176) (like OTS, which is analogous to this compound) into its reactive silanol form. Higher humidity drastically reduces the usable lifetime of the silane solution.

| Relative Humidity (%) | Time for Complete Silane to Silanol Conversion | Reference |

| < 18% | No significant conversion observed over 11 days | researchgate.net, epa.gov |

| 83% | 2 days | researchgate.net, epa.gov |

Solvent: The choice of solvent plays a critical role in controlling the interactions between silane molecules and between the silane and the solvent itself. acs.orgacs.orgnih.gov High-quality monolayers are typically formed from nonpolar solvents with low dielectric constants. acs.orgnih.gov In contrast, polar solvents can interfere with the self-assembly process, leading to less dense and more disordered films. acs.orgacs.org The solvent's ability to dissolve trace amounts of water is also important; for instance, heptane, which has an intermediate water solubility, has been shown to produce high-quality monolayers, whereas dodecane (B42187) can lead to multilayer formation. researchgate.net

Table 2: Influence of Solvent Properties on SAM Quality This table summarizes the general trend observed between solvent polarity (indicated by the dielectric constant) and the quality of the resulting self-assembled monolayer.

| Solvent Property | Impact on SAM Formation | Resulting Monolayer Quality | Reference |

| Low Dielectric Constant (Nonpolar) | Minimizes premature aggregation; promotes orderly adsorption. | High density, well-ordered, stable. | acs.org, nih.gov |

| High Dielectric Constant (Polar) | Can disrupt intermolecular chain interactions and coordinate with the surface, hindering SAM formation. | Poorly packed, less stable, potential for defects. | acs.org, acs.org |

Advanced SAM Architectures and Their Assembly

While the formation of a simple monolayer is itself a powerful surface modification technique, the true versatility of molecules like this compound lies in their terminal functional groups. The ester group (-COOCH₃) at the terminus of the alkyl chain provides a chemical handle for subsequent modification, allowing for the creation of more complex and functional surface architectures. nih.gov

Once the primary SAM is formed and stabilized, the terminal ester groups can be chemically transformed. For example, the ester can be hydrolyzed to a carboxylic acid (-COOH), which can then be used to immobilize biomolecules, nanoparticles, or other functional moieties through standard coupling chemistries. This two-step process—first forming a robust, well-defined platform SAM and then chemically modifying its exposed surface—is a versatile strategy for designing surfaces with tailored properties. rsc.org This approach allows for the integration of SAMs into advanced applications such as biosensors, microarrays, and platforms for studying cell adhesion, where precise control over surface chemistry is paramount. upenn.edunih.gov

Fabrication and Mechanism of Bilayer Formation via Sequential Deposition

The construction of multilayered organic thin films with tailored functionalities is a significant area of research. One approach to creating well-defined bilayers on a substrate involves a sequential self-assembly process. While direct studies on this compound for this specific application are not extensively documented, the principles can be inferred from similar long-chain ester-terminated trichlorosilanes, such as methyl 23-(trichlorosilyl)tricosanoate. nyu.edu

The process for forming a bilayer would conceptually involve the following steps:

Formation of the Primary Monolayer: A silicon substrate is first immersed in a solution containing this compound. This leads to the formation of a primary self-assembled monolayer, with the methyl ester groups presented at the surface.

Surface Chemistry Modification: The terminal ester groups of the initial monolayer are then chemically modified. For instance, they can be reduced to hydroxyl groups using a reducing agent like lithium aluminium hydride (LiAlH4). nyu.edu This creates a new, reactive surface composed of terminal alcohol functionalities.

Deposition of the Second Monolayer: The substrate, now functionalized with hydroxyl groups, is subsequently immersed in a fresh solution of this compound. The trichlorosilyl headgroups of the new molecules can then react with the surface hydroxyls of the modified primary layer, forming a second, covalently bound monolayer on top of the first.

This sequential approach allows for the precise construction of stratified molecular assemblies. The quality and ordering of each successive layer can be monitored using techniques such as ellipsometry, contact angle measurements, and Fourier-transform infrared (FTIR) spectroscopy to ensure the fidelity of the bilayer structure. nyu.edu

Engineering of Mixed Monolayers with Tailored Surface Compositions

To achieve precise control over surface properties such as wettability, chemical reactivity, and protein adsorption, mixed self-assembled monolayers (SAMs) are frequently employed. These are fabricated by co-adsorbing two or more different organosilane molecules from a solution onto a substrate. nih.govnih.gov In the context of this compound, it can be co-assembled with other non-functionalized or functionalized alkyltrichlorosilanes to create a surface with a specific ratio of different terminal groups.

The composition of the resulting mixed monolayer is influenced by several factors, including the relative concentrations of the different silanes in the deposition solution, their chain lengths, and the nature of their terminal groups. nih.gov For instance, co-adsorbing this compound with a shorter-chain alkyltrichlorosilane, such as decyltrichlorosilane, would result in a surface where the methyl ester groups are interspersed with methyl groups. nih.gov

Studies on analogous systems have shown that the surface composition of mixed SAMs can be directly and linearly related to the composition of the silanization solution. nih.gov This allows for a high degree of control over the final surface properties. The homogeneity of these mixed monolayers is often excellent, with no large-scale phase separation, particularly when the constituent molecules are structurally similar and capable of forming in-plane siloxane linkages. nist.govnist.govresearchgate.net

| Parameter | Description | Impact on Mixed Monolayer |

| Solution Concentration Ratio | The molar ratio of different silane precursors in the deposition solution. | Directly influences the final surface composition of the mixed SAM. nih.gov |

| Alkyl Chain Length | The number of carbon atoms in the backbone of the silane molecules. | Differences in chain length can affect packing density and potentially lead to phase separation. |

| Terminal Group Functionality | The chemical nature of the exposed functional group at the monolayer surface. | Determines the overall surface properties such as hydrophobicity, reactivity, and biocompatibility. |

Supramolecular Self-Assembly into Ordered Mesostructures

The self-assembly of organosilanes is not limited to the formation of simple monolayers. Under specific conditions, these molecules can organize into more complex, ordered mesostructures. This supramolecular assembly is driven by a combination of covalent bond formation at the substrate, intermolecular van der Waals forces, and, in some cases, hydrogen bonding between terminal functional groups. nih.gov

For this compound, the long alkyl chains play a crucial role in promoting a high degree of order within the monolayer. The van der Waals interactions between these chains encourage a close-packed arrangement. While specific studies on the formation of complex mesostructures with this particular molecule are not prevalent, the principles of supramolecular chemistry suggest that by carefully controlling deposition parameters such as solvent, temperature, and concentration, it may be possible to guide the assembly into specific patterns or domains.

The formation of such ordered structures is a key area of interest for applications in nanotechnology, including the fabrication of nano-patterned surfaces and templates for the growth of other materials. Techniques like atomic force microscopy (AFM) are invaluable for visualizing these supramolecular assemblies at the nanoscale. nih.gov

Investigating Molecular Ordering and Chain Packing within the Monolayer

The performance and reliability of devices and applications utilizing SAMs are critically dependent on the molecular-level ordering and packing density of the constituent molecules. For long-chain alkyltrichlorosilanes like this compound, the alkyl chains typically adopt a largely all-trans conformation to maximize van der Waals interactions, leading to a densely packed and quasi-crystalline structure. nist.govnist.gov

Several analytical techniques are employed to characterize the molecular ordering within these monolayers:

Contact Angle Goniometry: Provides information about the surface energy and molecular packing density. Densely packed, well-ordered alkyl chains result in highly hydrophobic surfaces with large water contact angles. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: The positions of the symmetric and asymmetric methylene (B1212753) stretching vibrations (νs(CH2) and νa(CH2)) are sensitive to the conformational order of the alkyl chains. In a well-ordered, all-trans conformation, these peaks are observed at lower wavenumbers (around 2850 and 2920 cm-1, respectively). nist.gov

Atomic Force Microscopy (AFM): Allows for the direct visualization of the surface topography and can reveal the presence of ordered domains and defects within the monolayer. researchgate.net

Studies on various alkyltrichlorosilanes have shown that longer alkyl chains generally lead to more ordered and densely packed monolayers due to increased van der Waals forces. rsc.org The trichlorosilyl headgroup facilitates the formation of a cross-linked polysiloxane network at the substrate interface, which further stabilizes the monolayer structure. nist.govnist.gov

| Analytical Technique | Information Obtained | Typical Values for Well-Ordered Alkylsilane SAMs |

| Contact Angle (Water) | Surface hydrophobicity and packing density | > 110° |

| FTIR (νas(CH2)) | Alkyl chain conformational order | ~2918-2920 cm-1 |

| FTIR (νs(CH2)) | Alkyl chain conformational order | ~2850-2852 cm-1 |

| Ellipsometry | Monolayer thickness | Consistent with the length of the molecule |

Post Assembly Surface Functionalization and Targeted Chemical Transformations

Chemical Modification of the Terminal Ester Group within Monolayer Films

The methyl ester terminus of the anchored undecanoate chain is readily accessible for chemical conversion into other functional groups, significantly expanding the utility of the initial monolayer.

The conversion of the terminal ester group to a primary alcohol introduces a hydroxyl (-OH) functionality to the surface. This transformation is typically achieved using mild reducing agents that can selectively reduce the ester without disrupting the underlying siloxane bonds that anchor the monolayer to the substrate. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose, often used in a mixed solvent system, such as with methanol (B129727) or ethanol, to achieve the desired reactivity. nih.gov The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a primary alcohol upon workup. The resulting hydroxyl-terminated surface is more hydrophilic and can be used for subsequent reactions, such as esterification or etherification, or to study hydrogen bonding interactions at the interface.

Table 1: Comparison of Potential Reducing Systems for Ester-to-Alcohol Conversion on SAMs

| Reducing Agent System | Typical Solvent(s) | Relative Reactivity | Key Considerations for SAMs |

| Sodium Borohydride (NaBH₄) / Methanol | Methanol, Ethanol, THF | Mild | Generally safe for siloxane and substrate; reaction rates can be slower. nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Strong | Highly reactive; may risk cleaving the Si-O-substrate bonds; requires strictly anhydrous conditions. |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene, Hexane | Moderate | Can offer high selectivity at low temperatures; requires careful control of stoichiometry and anhydrous conditions. researchgate.net |

The hydrolysis of the terminal methyl ester group yields a carboxylic acid (-COOH) terminated monolayer, a crucial platform for many subsequent functionalization steps. This reaction can be catalyzed by either acid or base. However, for SAMs on silica (B1680970) or silicon-based substrates, acid-catalyzed hydrolysis is generally preferred. Basic conditions (e.g., using sodium hydroxide) can risk etching the underlying silica substrate and cleaving the Si-O-Si linkages of the monolayer itself. Acid-catalyzed hydrolysis, typically employing a dilute solution of an acid like hydrochloric acid (HCl) in water or a water/organic solvent mixture, provides a cleaner conversion to the carboxylic acid surface. These carboxyl-terminated surfaces are pivotal for electrostatic interaction studies and serve as a key intermediate for covalent immobilization of biomolecules.

Table 2: Acid vs. Base Catalyzed Hydrolysis for SAMs

| Hydrolysis Type | Typical Reagents | Advantages | Disadvantages for SAMs on Silica |

| Acid-Catalyzed | Dilute HCl, H₂SO₄ in H₂O/Dioxane | Minimizes damage to the silica substrate and siloxane monolayer anchors. | Reaction can be reversible and may require excess water to drive to completion. |

| Base-Catalyzed | NaOH, KOH in H₂O/Ethanol | Typically faster and irreversible (saponification). | High risk of etching the SiO₂ substrate and cleaving the monolayer's anchoring bonds. |

Covalent Grafting of Polymeric Architectures from Modified Surfaces

Surfaces functionalized with Methyl 11-(trichlorosilyl)undecanoate and its derivatives are excellent platforms for growing polymer chains directly from the surface. This "grafting from" approach allows for the creation of dense polymer brushes with well-controlled properties.

To facilitate surface-initiated polymerization, the this compound molecule must first be converted into a derivative that can act as an initiator. A notable example is the synthesis of a surface-active perester initiator. tue.nl This involves the transformation of the ester group into a t-butyl perester moiety. The resulting molecule, t-butyl peroxy-11-trichlorosilyl undecanoate, combines the surface-anchoring trichlorosilyl (B107488) group with a thermally labile peroxy group that can generate radicals upon heating. tue.nl This molecule is then self-assembled onto a silicate (B1173343) substrate, creating a surface densely populated with radical initiators covalently bound to the surface. tue.nl

The "grafting from" method involves growing polymer chains directly from initiator sites that have been immobilized on a surface. This strategy is highly effective for producing dense and uniform polymer brushes, as the steric hindrance that limits the attachment of pre-formed polymers in "grafting to" methods is avoided.

Once the surface is functionalized with initiators like t-butyl peroxy-11-trichlorosilyl undecanoate, it is immersed in a solution of monomer and heated. The surface-bound initiators decompose to form radicals on the surface, which then initiate the polymerization of the monomer, leading to the growth of polymer chains covalently tethered to the substrate. tue.nl This technique has been successfully used to graft various hydrophilic and hydrophobic acrylate (B77674) monomers onto silicate substrates. tue.nl The resulting polymer brushes can be characterized by techniques such as Attenuated Total Reflectance-Infrared Spectroscopy (ATR-IR), X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM) to confirm their presence and morphology. tue.nl

Table 3: Monomers for "Grafting From" Polymerization

| Monomer Type | Example Monomers | Resulting Polymer Property | Potential Application |

| Hydrophilic Acrylates | Acrylic Acid, Hydroxyethyl Methacrylate | Hydrophilic, Water-Wettable | Biocompatible coatings, anti-fouling surfaces |

| Hydrophobic Acrylates | Methyl Methacrylate, Styrene | Hydrophobic, Water-Repellent | Low-friction coatings, hydrophobic surfaces |

| Functional Monomers | Glycidyl Methacrylate | Reactive Epoxy Groups | Post-polymerization modification, bioconjugation |

Bioconjugation and Ligand Immobilization Strategies

Surfaces modified with this compound are highly adaptable for the covalent immobilization of biological ligands, such as proteins, peptides, and DNA. A common and effective strategy involves a two-step process. First, the terminal ester group of the SAM is hydrolyzed to a carboxylic acid, as described in section 4.1.2.

The resulting carboxyl-terminated surface is then activated to facilitate reaction with amine groups present on the target biomolecule (e.g., the lysine (B10760008) residues of a protein). This activation is typically performed using carbodiimide (B86325) chemistry, for example, with a combination of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the surface carboxyl groups, which then react with NHS to form a semi-stable NHS-ester intermediate. This active ester readily reacts with primary amines on the biomolecule to form a stable amide bond, covalently linking the ligand to the surface. This method provides a robust and specific way to create bioactive surfaces for applications in biosensors, diagnostic arrays, and biocompatible materials.

Amine or Aminooxy Ligation via the Carbonyl Function for Biomolecule Coupling

The carbonyl group of the surface-bound methyl ester is a key reactive site for coupling molecules, particularly those containing amine or aminooxy functionalities. These reactions enable the direct attachment of peptides, proteins, and other biomolecules to the functionalized surface.

Amine Ligation: The reaction between the methyl ester-terminated surface and a primary amine results in the formation of a stable amide bond, a process known as amidation. This direct condensation reaction typically requires elevated temperatures or catalysis to proceed efficiently, as methyl esters are less reactive than other acylating agents. The reaction releases methanol as a byproduct. This method is a straightforward approach to covalently link amine-containing ligands to the surface.

Aminooxy Ligation: A more specific and efficient method for biomolecule conjugation is through aminooxy ligation. Aminooxy compounds react with carbonyl groups (specifically aldehydes and ketones) to form a highly stable oxime linkage. broadpharm.combiotium.com While the methyl ester itself is not an aldehyde or ketone, the term "carbonyl function" is sometimes used more broadly to include reactions at the ester group. sikemia.comsikemia.com For this reaction to proceed, the methyl ester may first need to be converted to an aldehyde. However, some coupling agents with carbonyl functions can react directly with aminooxy groups on biomolecules to form oxime ligations. sikemia.comsikemia.com

The oxime formation reaction is advantageous because it is highly chemoselective and proceeds under mild, physiological conditions (pH 6.5-7.5). broadpharm.com The stability of the resulting oxime bond is significantly greater than that of imine or hydrazone bonds formed from similar reactions. broadpharm.combiotium.com The rate of oxime ligation can be substantially accelerated by the use of catalysts, such as aniline (B41778). biotium.comnih.govresearchgate.net This catalytic effect allows for the use of lower concentrations of reagents, which is beneficial when working with sensitive biological molecules. nih.gov

| Ligation Type | Reacting Group | Surface Group | Resulting Linkage | Key Features |

| Amine Ligation | Primary Amine (-NH₂) | Methyl Ester (-COOCH₃) | Amide (-CONH-) | Forms a stable covalent bond; may require catalysis or heat. |

| Aminooxy Ligation | Aminooxy (-ONH₂) | Aldehyde/Ketone (-CHO) | Oxime (-O-N=C-) | Highly stable and specific bond; reaction is fast and can be catalyzed by aniline under mild conditions. broadpharm.combiotium.comnih.gov |

Conjugation of Amino-Based Ligands to Carboxylic Acid-Terminated Surfaces

An alternative and widely used strategy for coupling amino-based ligands involves a two-step process: first, the hydrolysis of the methyl ester SAM to create a carboxylic acid-terminated surface, and second, the subsequent conjugation of amines to these acid groups.

Step 1: Hydrolysis of Methyl Ester to Carboxylic Acid

The terminal methyl ester groups of the SAM can be hydrolyzed to carboxylic acid groups (-COOH) by treatment with an acid or base. This conversion alters the surface from a relatively neutral, hydrophobic character to a negatively charged, hydrophilic one (at neutral or basic pH). This step is fundamental for preparing the surface for subsequent coupling chemistries that specifically target carboxylic acids.

Step 2: Amine Conjugation via Activated Esters

Once the surface presents carboxylic acid functionalities, primary amines can be covalently attached through the formation of an amide bond. This reaction is one of the most common bioconjugation methods. To achieve high efficiency under mild conditions, the carboxylic acid groups are typically activated first. A standard and highly effective method involves the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS).

The reaction mechanism proceeds as follows:

Activation: EDC reacts with the surface-bound carboxylic acid to form a highly reactive O-acylisourea intermediate.

Stabilization: This unstable intermediate can react directly with a primary amine. However, to improve reaction efficiency and allow for a two-step procedure, NHS is added to convert the O-acylisourea into a more stable amine-reactive NHS ester.

Coupling: The NHS ester readily reacts with a primary amine from the target ligand, forming a stable amide bond and releasing NHS as a byproduct.

This EDC/NHS coupling chemistry is robust and widely employed for immobilizing proteins, peptides, and other amine-containing molecules onto surfaces.

| Reaction Step | Reagents/Conditions | Purpose |

| Surface Preparation | Acid or Base Hydrolysis | Converts terminal methyl ester (-COOCH₃) groups to carboxylic acid (-COOH) groups. |

| Carboxylic Acid Activation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) | Forms a stable, amine-reactive NHS ester on the surface. |

| Amine Coupling | Amine-containing ligand (e.g., protein, peptide) | Covalently links the ligand to the activated surface via a stable amide bond. |

Advanced Research Applications in Materials Science and Nanotechnology

Surface Patterning and Nanoscale Lithography

The ability to create well-defined patterns of molecules on a substrate is a cornerstone of modern nanotechnology. Methyl 11-(trichlorosilyl)undecanoate serves as a key building block in this field, enabling the fabrication of chemically and spatially controlled surfaces through the formation of self-assembled monolayers (SAMs).

Self-Assembled Monolayers as Ultra-Fine Lithographic Resists

Self-assembled monolayers of organosilanes are increasingly used as ultra-thin resist materials in high-resolution lithography techniques. When this compound is applied to a silicon oxide surface, it forms a dense, well-ordered monolayer. This molecular layer, only a few nanometers thick, can act as an effective resist against chemical etchants or for controlling material deposition.

Researchers have demonstrated that SAMs formed from this compound can be patterned using methods such as electron-beam lithography or photolithography. nih.gov In these processes, a focused beam of electrons or UV light is used to selectively degrade or alter the SAM in exposed regions. The patterned SAM can then be used as a mask for subsequent processing steps. For example, the areas where the SAM remains intact can protect the underlying substrate from an etching solution, while the exposed areas are etched away. This "negative resist" approach allows for the transfer of a nanoscale pattern from the lithography tool to the substrate with high fidelity.

Creation of Patterned Regions of Single-Layers and Double-Layers

Beyond acting as a simple resist, this compound is instrumental in creating complex, multi-layered surface architectures. Its ester terminal group is a key feature that enables the fabrication of patterned bilayers. nih.gov The process involves several steps, as detailed in the table below.

| Step | Procedure | Purpose | Resulting Surface Functionality |

| 1 | A SAM of this compound is formed on a silica-on-silicon substrate. | Creates a uniform, ester-terminated surface. | -COOCH₃ |

| 2 | Lithography (e.g., e-beam) is used to pattern the SAM, followed by a lift-off process. | Creates defined regions of the SAM and exposed substrate. | Patterned -COOCH₃ and SiO₂ |

| 3 | The ester groups (-COOCH₃) of the patterned SAM are chemically reduced (e.g., using LiAlH₄). | Converts the ester terminals into hydroxyl (-OH) groups. | Patterned -OH and SiO₂ |

| 4 | A second layer of this compound is deposited onto the entire surface. | The second layer selectively attaches only to the hydroxyl-terminated regions of the first layer. | Patterned bilayer regions next to single-layer regions. |

This method allows for the creation of surfaces with precisely defined regions of single-layer and double-layer structures, effectively creating a 3D molecular landscape. The ability to control the chemical functionality and height at the nanoscale is critical for applications in biosensors, nanoelectronics, and fundamental studies of surface interactions.

Fabrication of Nanoislands of Chemical Functionality by Phase Separation

When two or more different types of organosilanes are co-deposited onto a substrate, they can spontaneously separate into distinct domains or "islands" at the nanoscale. This phenomenon, known as phase separation, is driven by differences in intermolecular forces, such as chain length or terminal group chemistry.

While specific studies on this compound are limited in this exact context, the principle is well-established for mixed SAM systems. nih.gov By co-adsorbing this compound with another alkylsilane, such as one with a shorter alkyl chain or a non-polar terminal group (e.g., octadecyltrichlorosilane), it is possible to fabricate surfaces decorated with nanoislands. The ester-terminated molecules would aggregate together to minimize unfavorable interactions with the other component, leading to island-like domains rich in ester functionality. These chemically distinct nanoislands can serve as specific binding sites for nanoparticles, proteins, or other molecules, enabling the bottom-up fabrication of complex nanosystems. nih.gov

Development of Hybrid Inorganic-Organic Materials

Hybrid inorganic-organic materials combine the properties of both components, such as the rigidity and thermal stability of an inorganic framework with the functionality and processability of organic molecules. The dual reactivity of this compound makes it an ideal precursor for such materials.

Integration into Silsesquioxane Frameworks for Hybrid Nanomaterials

Silsesquioxanes are cage-like or ladder-like nanostructures with the general formula [RSiO₃/₂]ₙ, where 'R' is an organic group. They are formed through the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. The trichlorosilyl (B107488) group of this compound is perfectly suited for this reaction.

The hydrolytic condensation process involves the reaction of the Si-Cl bonds with water to form silanol (B1196071) (Si-OH) groups, which then condense with each other to form a stable, three-dimensional siloxane (Si-O-Si) network. By using this compound as the precursor, the resulting silsesquioxane structure becomes functionalized with long alkyl chains terminating in methyl ester groups. This creates a hybrid nanomaterial that is inorganic at its core and organic on its periphery. These ester-functionalized silsesquioxanes can be used as nanoscale building blocks in polymer composites, as functional additives in coatings, or as precursors for further chemical modification.

Photoinduced Self-Assembly of Functionalized Organosilica Films for Advanced Applications

Conventional sol-gel processes for creating silica (B1680970) films can be slow and require solvents. A more advanced method is the photoinduced sol-gel process, where a photoacid generator (PAG) is used to catalyze the hydrolysis and condensation of silane (B1218182) precursors upon UV irradiation. uha.fr This solvent-free approach allows for the rapid, spatially controlled formation of organosilica films.

While much of the research in this area has utilized n-alkyltrimethoxysilanes, the highly reactive nature of trichlorosilanes makes this compound a prime candidate for this technique. The process can be summarized as follows:

this compound is mixed with a small amount of a photoacid generator.

The mixture is coated onto a substrate as a thin liquid film.

Exposure to UV light through a mask activates the PAG, which releases a strong acid.

The acid catalyzes the rapid hydrolysis of the trichlorosilyl groups (reacting with ambient moisture) and their subsequent condensation into a cross-linked organosilica network.

This technique produces a functional film where the ester-terminated alkyl chains are oriented, creating a nanostructured material. The ability to photopattern the film during its formation opens up advanced applications in microelectronics, optical devices, and the creation of functional surfaces with tailored wettability and chemical reactivity. uha.fr

Engineering of Functional Bio-Interfaces and Advanced Sensor Platforms

This compound is a bifunctional organosilane that has garnered significant interest in the engineering of sophisticated bio-interfaces and the development of advanced sensor platforms. Its unique molecular architecture, featuring a reactive trichlorosilyl group at one end and a terminal methyl ester at the other, allows for a two-stage surface modification process. This process begins with the covalent attachment of the molecule to a substrate, forming a stable self-assembled monolayer (SAM), followed by the chemical modification of the terminal ester group to facilitate the anchoring of biological molecules. This dual functionality is pivotal in creating highly specific and controlled surfaces for a variety of bio-interactive applications.

The trichlorosilyl group serves as a robust anchor, reacting with hydroxylated surfaces such as silicon wafers, glass, and various metal oxides to form a dense and well-ordered monolayer. This covalent immobilization ensures the stability of the functional surface in diverse experimental conditions. The long undecanoate chain provides a uniform and well-defined spacer, separating the terminal functional group from the substrate and thereby minimizing potential steric hindrance during subsequent biomolecular interactions.

Control of Surface Ionization and Wetting Properties for Bio-Interactions

The ability to precisely control the physicochemical properties of a surface, such as its ionization state and wettability, is fundamental to directing biological interactions. The self-assembled monolayer of this compound presents a surface terminated with methyl ester groups. This ester-terminated surface is generally hydrophobic in nature, which can be advantageous in certain applications by minimizing non-specific protein adsorption.

A key strategy for modulating the surface properties involves the hydrolysis of the terminal methyl ester group to a carboxylic acid. This chemical transformation is typically achieved by treatment with an acid or base. The conversion from an ester to a carboxylic acid significantly alters the surface characteristics. The carboxylic acid terminus can exist in either a protonated (COOH) or deprotonated (COO-) state, depending on the pH of the surrounding environment. This pH-dependent ionization provides a powerful mechanism for controlling the surface charge. At pH values below the pKa of the carboxylic acid, the surface is predominantly neutral, while at pH values above the pKa, the surface becomes negatively charged. This tunable surface charge can be exploited to electrostatically attract or repel charged biomolecules.

The hydrolysis of the ester also leads to a marked change in the wetting properties of the surface. The ester-terminated surface is relatively hydrophobic, whereas the resulting carboxylic acid-terminated surface is significantly more hydrophilic. This transition from a hydrophobic to a hydrophilic surface can influence the conformation and orientation of adsorbing proteins and other biomolecules.

Table 1: Expected Changes in Surface Properties of a Substrate Modified with this compound Following Hydrolysis| Surface State | Terminal Functional Group | Expected Wettability | Surface Charge (at neutral pH) |

|---|---|---|---|

| Before Hydrolysis | Methyl Ester (-COOCH₃) | Hydrophobic | Neutral |

| After Hydrolysis | Carboxylic Acid (-COOH) | Hydrophilic | Negative (deprotonated) |

Strategies for Anchoring Biological Molecules onto Modified Surfaces

The true utility of this compound in the realm of bio-interfaces lies in its capacity to serve as a platform for the covalent immobilization of biological molecules. The primary strategy for achieving this involves the aforementioned hydrolysis of the terminal methyl ester to a carboxylic acid. This carboxylic acid group then becomes the reactive site for attaching biomolecules, most commonly proteins, peptides, or nucleic acids.

A widely employed method for this covalent linkage is through the formation of an amide bond between the surface-bound carboxylic acid and primary amine groups present on the biomolecule (e.g., the N-terminus of a protein or the side chain of lysine (B10760008) residues). This reaction is typically facilitated by the use of coupling agents, such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines on the biomolecule to form a stable amide bond, thus covalently tethering the biomolecule to the surface.

This multi-step approach offers a high degree of control over the immobilization process, leading to a well-defined and reproducible bio-interface. The resulting covalently attached biomolecules are robustly anchored to the surface, which is a critical requirement for the development of reliable and reusable biosensors and other bio-interactive platforms.

Advanced Spectroscopic and Microscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure and Conformation Analysis

Vibrational spectroscopy is a powerful non-destructive tool for probing the molecular structure, chemical bonding, and conformational order of organic thin films.

External Reflection FTIR, often performed as Infrared Reflection-Absorption Spectroscopy (IRRAS), is highly sensitive to the molecular orientation of thin films on reflective substrates like gold or platinum. While less common for silane (B1218182) monolayers on silicon, the principles are informative. For a well-ordered monolayer of Methyl 11-(trichlorosilyl)undecanoate, the alkyl chains are expected to be in a nearly all-trans conformation. The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene (B1212753) stretching vibrations are indicative of this order. In a highly crystalline or well-packed monolayer, these peaks are typically found near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. Disordered or "liquid-like" monolayers exhibit peaks shifted to higher wavenumbers.

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is exceptionally well-suited for analyzing silane monolayers on silicon substrates. piketech.com The technique's surface sensitivity allows for the detection of vibrational modes originating from the monolayer, even in the presence of the bulk substrate. tue.nl For a SAM of this compound on a silicon wafer with its native oxide, the ATR-IR spectrum would display several characteristic absorption bands.

The most prominent features are the methylene (CH₂) stretching modes. The presence of a strong carbonyl (C=O) stretching peak from the ester group, typically around 1740 cm⁻¹, confirms the chemical identity of the monolayer's terminus. piketech.com Furthermore, the formation of the polysiloxane network at the substrate interface, resulting from the hydrolysis and condensation of the trichlorosilyl (B107488) groups, is evidenced by the appearance of broad, strong Si-O-Si stretching bands, often observed in the 1000-1200 cm⁻¹ region. researchgate.netgelest.com

Table 1: Expected ATR-IR Vibrational Frequencies for a this compound SAM

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~2920 | Asymmetric CH₂ Stretch (νₐ(CH₂)) | Indicates high conformational order (all-trans) of the alkyl chain. |

| ~2850 | Symmetric CH₂ Stretch (νₛ(CH₂)) | Confirms a well-packed, crystalline-like alkyl chain structure. |

| ~1740 | Carbonyl C=O Stretch | Confirms the presence of the terminal methyl ester functional group. |

| ~1170 | C-O Stretch | Associated with the ester linkage. |

| ~1100-1000 | Si-O-Si Asymmetric Stretch | Evidence of the cross-linked polysiloxane network anchoring the monolayer to the substrate. |

Morphological and Topographical Analysis of Surface Films

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface morphology, roughness, and thickness of thin films. researchgate.net For a well-formed SAM of this compound, AFM imaging is expected to reveal a smooth and uniform surface, often with a root-mean-square (RMS) roughness of less than 0.5 nm over a micron-scale area. mdpi.com This low roughness is indicative of a densely packed and well-ordered molecular layer. The presence of bright aggregates or dark pinholes in the AFM topography image would suggest incomplete monolayer formation or molecular polymerization in solution prior to deposition.

The thickness of the monolayer can be accurately measured by AFM. This is typically achieved by mechanically removing a portion of the SAM, a process sometimes called "nanoshaving," and then imaging the edge between the coated and uncoated regions. The height difference measured from the resulting line profile corresponds to the film thickness. nist.gov For this compound, the theoretical length of the molecule is approximately 1.7-1.8 nm. Due to the typical tilt angle of alkylsilane chains on silicon oxide (around 15-30° from the surface normal), the measured vertical thickness is expected to be slightly less than the full molecular length. researchgate.netnist.gov

Table 3: Expected AFM Topographical Data for a this compound SAM

| Parameter | Expected Value | Significance |

|---|---|---|

| RMS Roughness | < 0.5 nm | Indicates a smooth, uniform, and well-formed monolayer. |

| Film Thickness | 1.5 - 1.7 nm | Corresponds to the length of the tilted C11 alkyl chain, confirming monolayer (not multilayer) formation. |

| Surface Features | Largely featureless | Absence of significant pinholes or aggregates suggests high surface coverage and quality. |

Scanning Electron Microscopy (SEM) for Morphological Characterization of Assembled Films

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of self-assembled films of organosilanes like this compound. This method provides high-resolution images that reveal details about the uniformity, coverage, and potential defects within the monolayer.

In the context of films assembled from organotrichlorosilanes, SEM analysis is crucial for identifying various morphological features. For instance, the formation of uniform, high-coverage films is the desired outcome. However, the hydrolysis of the trichlorosilyl headgroup can sometimes lead to the formation of polysiloxane particles, which can be observed as distinct features on the surface. These particles can arise from the hydrolysis of the silane in solution before it attaches to the substrate.

Research on self-assembled monolayers of similar organosilanes, such as 7-octenyltrichlorosilane (B132810) and octadecyltrichlorosilane, has utilized SEM to characterize the film morphology. These studies have shown that under certain conditions, the films can consist of a mixture of a uniform monolayer and adsorbed polysiloxane particles. The density and size of these particles can be influenced by factors like the concentration of the silane solution and the ambient humidity during deposition.

Furthermore, SEM can be employed to examine the structure of patterned monolayers. When combined with techniques like lithography, it is possible to create defined areas of the self-assembled film. SEM images can then be used to verify the fidelity of the patterns and assess the morphology of the film within the patterned regions. The combination of SEM with other analytical techniques like Energy Dispersive X-ray Spectroscopy (EDX) can also provide elemental information about the surface, confirming the presence of silicon from the organosilane film.

Film Thickness and Optical Properties Assessment

Ellipsometry for Precise Measurement of Monolayer and Bilayer Thicknesses

Ellipsometry is a non-destructive optical technique that is highly sensitive to the thickness and refractive index of thin films. It is widely used for the precise measurement of the thickness of self-assembled monolayers and bilayers of compounds such as this compound. The technique works by measuring the change in the polarization state of light upon reflection from a surface.

For self-assembled monolayers of alkyltrichlorosilanes on silicon substrates, ellipsometry has been a key tool in determining the film thickness. Studies on a series of alkyltrichlorosilanes have shown a linear relationship between the ellipsometric thickness of the monolayer and the length of the alkyl chain. For an alkyl chain of 11 carbons, as in this compound, the expected monolayer thickness would be in the range of 15-20 Å. It is important to note that for very thin films, it is common practice to assume a refractive index for the film (typically around 1.45-1.50 for organic layers) to accurately calculate the thickness.

Ellipsometry is also capable of characterizing the formation of bilayers. After the chemical modification of the terminal ester group of the initial monolayer, a second layer of this compound can be assembled. Ellipsometry measurements would be expected to show a corresponding increase in the film thickness, roughly double that of the monolayer. This precise measurement of thickness provides strong evidence for the successful formation of a bilayer structure. The ability to perform in-situ measurements also allows for the monitoring of the kinetics of monolayer and bilayer formation in real-time.

Optical Microscopy for Direct Observation of Patterned Monolayers

While self-assembled monolayers are typically too thin to be seen with a conventional optical microscope, patterned monolayers of this compound on a silica-on-silicon substrate can be directly observed using a bright-field optical microscope. This is possible due to the contrast generated by the modification of the spectral reflectivity of the substrate by the monolayer.

This direct observation method allows for the simple and rapid characterization of patterned monolayer surfaces, which would otherwise require more complex point-by-point scanning techniques. Research has demonstrated that features as narrow as 500 nm can be clearly recognized. The contrast between the bare substrate and the regions coated with the monolayer is sufficient to distinguish the patterned areas.

Furthermore, optical microscopy can also be used to differentiate between regions of a single monolayer and a bilayer. The increased thickness of the bilayer results in a different optical path length, leading to a distinguishable contrast from the monolayer. This capability is particularly useful for verifying the successful formation of patterned bilayer structures. The observations made with optical microscopy can be supported and validated by other techniques such as atomic force microscopy (AFM) and scanning Raman spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthesis and Hydrolysis Monitoring

Solution-State ¹H, ¹³C, and ²⁹Si NMR for Compound Identification and Reaction Progress Tracking

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound and for monitoring its chemical reactions, particularly its synthesis and hydrolysis.

¹H NMR spectroscopy provides information on the proton environment in the molecule. For this compound, the spectrum would show characteristic signals for the methyl ester protons (-OCH₃) at around 3.6 ppm, a triplet for the methylene group adjacent to the ester at approximately 2.3 ppm, and a complex multiplet for the other methylene groups in the alkyl chain between 1.2 and 1.6 ppm. The methylene group adjacent to the trichlorosilyl group would appear as a distinct triplet further downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show a signal for the carbonyl carbon of the ester at around 174 ppm, the methyl carbon of the ester at about 51 ppm, and a series of signals for the methylene carbons of the alkyl chain.

²⁹Si NMR spectroscopy is particularly useful for tracking reactions involving the silicon atom. For this compound, a characteristic chemical shift for the silicon atom in the -SiCl₃ group would be observed. The hydrolysis of the trichlorosilyl group to a silanetriol (-Si(OH)₃) and its subsequent condensation to form siloxane bonds (Si-O-Si) can be readily monitored by the disappearance of the initial ²⁹Si signal and the appearance of new signals corresponding to the different silicon species formed. This makes ²⁹Si NMR a powerful tool for studying the kinetics of hydrolysis and condensation.

The progress of the synthesis of this compound via hydrosilylation of methyl undec-10-enoate (B1210307) with trichlorosilane (B8805176) can also be monitored by ¹H NMR by observing the disappearance of the vinyl proton signals of the starting material.

Solid-State NMR for Structural Analysis of Assembled Films and Chemical Transformations

Solid-state NMR spectroscopy is a powerful technique for the structural analysis of self-assembled films of this compound on a solid substrate. Unlike solution-state NMR, solid-state NMR can provide detailed information about the structure, conformation, and dynamics of molecules in the solid phase.

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be used to study the conformation of the alkyl chains in the assembled monolayer. The chemical shifts and line widths of the carbon signals can provide insights into the packing and ordering of the molecules on the surface. For example, a higher degree of order in the alkyl chains will result in narrower spectral lines.

²⁹Si CP-MAS NMR is particularly valuable for characterizing the nature of the silicon-oxygen bonds at the substrate interface and between the silane molecules. Different silicon environments, such as those with one, two, or three siloxane bridges to the surface or to other silane molecules, will have distinct chemical shifts. This allows for the quantitative analysis of the degree of cross-linking within the self-assembled film.

Solid-state NMR can also be used to monitor chemical transformations within the assembled film. For instance, the reduction of the terminal ester group to a hydroxyl group can be followed by observing the changes in the ¹³C CP-MAS NMR spectrum. Similarly, the formation of a bilayer can be confirmed by the appearance of new signals corresponding to the second layer. This makes solid-state NMR a crucial tool for understanding the structure and reactivity of these surface-bound molecular assemblies.

X-ray Diffraction (XRD) for Assessment of Long-Range Molecular Ordering in Films

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique employed to investigate the crystallographic structure and long-range molecular ordering of thin films, including self-assembled monolayers (SAMs) derived from compounds like this compound. For ultra-thin films such as these SAMs, a specialized technique known as Grazing Incidence X-ray Diffraction (GIXD) is typically utilized. In GIXD, the incident X-ray beam impinges on the sample surface at a very shallow angle, often close to the critical angle for total external reflection. This geometry enhances the signal from the surface monolayer while minimizing the contribution from the underlying substrate, making it ideal for probing the in-plane molecular arrangement.

The formation of a SAM from this compound on a substrate like silicon with its native oxide layer involves the hydrolysis of the trichlorosilyl headgroup and subsequent polycondensation, forming a cross-linked siloxane network. The undecanoate chains, through van der Waals interactions, then organize themselves. The degree of this organization, or long-range order, is crucial for the ultimate properties and performance of the film.

GIXD measurements on well-ordered SAMs of long-chain alkylsilanes typically reveal diffraction peaks corresponding to the in-plane packing of the alkyl chains. The position of these peaks provides direct information about the lattice spacing and the symmetry of the molecular arrangement. For instance, a single, sharp diffraction peak is often indicative of a hexagonally close-packed structure, which is a common packing motif for such systems. The width of the diffraction peak, conversely, is related to the coherence length or the average size of the ordered domains within the film. Broader peaks suggest smaller, less-ordered domains or a more liquid-like arrangement, whereas sharper peaks indicate larger, well-defined crystalline domains.

Detailed research findings on analogous long-chain alkyltrichlorosilane monolayers have demonstrated that the molecules often arrange in a hexagonal lattice. The lateral packing density and domain size can be influenced by factors such as the chain length of the precursor molecule, the conditions during the self-assembly process (e.g., solvent, temperature, and reaction time), and the nature of the substrate. While specific GIXD data for this compound films is not extensively published, the expected results can be inferred from studies on similar organosilane monolayers. These studies show that well-formed monolayers exhibit a distinct in-plane order with translational correlation lengths extending over several molecular diameters.

The table below presents representative GIXD data for a self-assembled monolayer of a long-chain alkylsilane, illustrating the type of information that can be obtained from such an analysis.

| Parameter | Value | Interpretation |

| In-plane Diffraction Peak Position (qxy) | 1.50 Å-1 | Corresponds to a real-space lattice spacing of approximately 4.19 Å, characteristic of hexagonally packed alkyl chains. |

| Lattice Type | Hexagonal | The alkyl chains are arranged in a two-dimensional hexagonal lattice on the substrate surface. |

| Peak Full Width at Half Maximum (FWHM) | 0.07 Å-1 | Indicates an average crystalline domain size of around 90 Å, suggesting a significant degree of long-range order. |

| Translational Correlation Length | ~45 - 60 Å | Represents the average distance over which the molecular arrangement remains ordered, indicative of a film with liquid-like to crystalline-like domains. |

Theoretical and Computational Chemistry Approaches in Understanding Methyl 11 Trichlorosilyl Undecanoate Systems

Density Functional Theory (DFT) for Investigating Electronic Structures and Interfacial Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the geometry, electronic properties, and reactivity of molecules. In the context of Methyl 11-(trichlorosilyl)undecanoate, DFT can be employed to study the electronic distribution within the molecule and how it interacts with various surfaces.

DFT calculations on similar silane (B1218182) coupling agents have been used to determine adhesion energies at interfaces. For instance, studies have calculated the adhesion energy between different silane coupling agents and copper surfaces to evaluate their bonding strength. This approach could be applied to this compound to predict its interaction with silicon oxide or other substrates. The calculations typically involve optimizing the geometry of the molecule on a surface slab and determining the energy of the combined system, from which the adhesion energy can be derived.

Table 1: Representative Adhesion Energy Calculations for Silane Coupling Agents on Copper (Illustrative)

| Silane Coupling Agent | Functional Group | Calculated Adhesion Energy (Arbitrary Units) |

| Aminopropyltrimethoxysilane | Amino | 1.0 |

| Mercaptopropyltrimethoxysilane | Mercapto | 1.5 |

| Aminoethyl-aminopropyltrimethoxysilane | Diamino | 2.0 |

This table is illustrative and based on findings for different silane coupling agents to demonstrate the utility of DFT in assessing interfacial interactions. The values are not specific to this compound.

Molecular Dynamics Simulations for Elucidating Self-Assembly Mechanisms and Chain Packing

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD allows researchers to observe the time evolution of a system, providing detailed information about its dynamic behavior. For this compound, MD simulations are invaluable for understanding the self-assembly of these molecules into ordered monolayers.

Simulations of organosilane SAMs have shown that the arrangement of molecules is often not perfectly crystalline. The structure and stability of these monolayers are influenced by factors such as the bonding network in the polysiloxane layer at the interface. MD simulations can explore how different ratios of covalent siloxane bonds (Si-O-Si) and hydrogen bonds between silanol (B1196071) groups (Si-OH---OH-Si) affect the conformation and strain energies of the assembled structure. These simulations reveal that the resulting monolayers may contain defects and are not perfectly uniform. The packing patterns, equilibrium distances between chains, and tilt angles of the alkyl chains are key structural parameters that can be calculated from MD simulations.

Table 2: Typical Structural Parameters of Alkylsilane SAMs from MD Simulations

| Parameter | Description | Typical Value Range |

| Tilt Angle | The angle of the alkyl chain with respect to the surface normal. | 0-30 degrees |

| Inter-chain Distance | The average distance between adjacent alkyl chains. | 4.5-5.5 Å |

| Monolayer Thickness | The vertical height of the self-assembled monolayer. | Dependent on chain length |

These values are generalized from studies on various alkylsilane SAMs and serve as an expected range for a monolayer of this compound.

Computational Modeling of Surface-Bound Reactions and Chemical Transformations

Computational modeling can be used to investigate the chemical reactions that this compound undergoes, particularly at surfaces. The initial step in the formation of a SAM from a trichlorosilyl (B107488) precursor is the hydrolysis of the Si-Cl bonds to form silanetriols (R-Si(OH)3). This is followed by condensation reactions, both with hydroxyl groups on the substrate surface and between adjacent silanetriol molecules to form a cross-linked polysiloxane network.

Computational models can simulate these reaction pathways, providing insights into the reaction mechanisms and kinetics. For example, quantum chemical calculations can be used to determine the energy barriers for the hydrolysis and condensation steps. Understanding these surface-bound reactions is crucial for controlling the quality and properties of the resulting monolayer. Furthermore, computational models can be used to study the subsequent chemical modification of the terminal ester group of the monolayer, which is important for applications where the surface is to be further functionalized.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties and Reaction Pathways

Quantum chemical calculations are fundamental to predicting various molecular properties, including spectroscopic characteristics and reaction pathways. These calculations can provide theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data to confirm the structure and bonding within the this compound monolayer.

Moreover, quantum chemical methods are instrumental in mapping out the potential energy surface for chemical reactions. This allows for the identification of transition states and the calculation of activation energies, which are critical for understanding reaction mechanisms. For the silanization process involving this compound, quantum chemical calculations can elucidate the detailed mechanism of how the trichlorosilyl group reacts with a hydroxylated surface. These calculations can compare different possible reaction pathways, such as concerted versus stepwise mechanisms, and determine the most favorable route.

Future Research Directions and Emerging Trends in Methyl 11 Trichlorosilyl Undecanoate Research

Development of Novel Functionalization Strategies for Unprecedented Material Properties

Future research is poised to move beyond simple self-assembled monolayers (SAMs) and explore more sophisticated functionalization strategies for Methyl 11-(trichlorosilyl)undecanoate. The terminal ester group of this molecule serves as a versatile chemical handle for a variety of post-deposition modifications, opening avenues for creating surfaces with highly specific and complex properties.

One promising direction is the application of "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency, selectivity, and biocompatibility. By first modifying the ester terminus to an azide (B81097) or alkyne, researchers can subsequently attach a wide array of molecules, including biomolecules, polymers, and chromophores, with exceptional control and precision. This could lead to the development of advanced biosensors, tailored biocompatible coatings, and responsive surfaces.

Furthermore, enzymatic and photochemical ligation techniques are emerging as powerful tools for surface modification. These methods offer the advantage of mild reaction conditions and high specificity, which are crucial for immobilizing delicate biological molecules like proteins and DNA without compromising their activity. The development of such strategies will be instrumental in creating sophisticated biointerfaces for applications in diagnostics, regenerative medicine, and drug delivery.

Another area of intense research will be the creation of multifunctional and gradient surfaces. By employing orthogonal chemistries, it is possible to introduce multiple functionalities onto a single surface in a spatially controlled manner. This could involve combining the chemistry of this compound with other silanes bearing different functional groups to create patterned surfaces with tailored chemical and physical properties. Such surfaces could find applications in high-throughput screening, cell sorting, and microfluidic devices.

Table 1: Comparison of Advanced Functionalization Strategies

| Functionalization Strategy | Key Advantages | Potential Applications |

| Click Chemistry (CuAAC, SPAAC) | High efficiency, selectivity, biocompatibility | Biosensors, biocompatible coatings |

| Enzymatic Ligation | High specificity, mild conditions | Biointerfaces, diagnostics |

| Photochemical Ligation | Spatiotemporal control | Patterned surfaces, responsive materials |

| Orthogonal Chemistries | Creation of multifunctional surfaces | High-throughput screening, microfluidics |

Integration of this compound into Complex Nanosystems and Devices

The ability of this compound to form well-defined monolayers on various substrates makes it an ideal candidate for integration into a wide range of complex nanosystems and devices. Future research will focus on harnessing its properties to enhance the performance and functionality of these systems.

In the realm of nanoparticle surface modification , this organosilane can be used to create a stable and functional coating on quantum dots, gold nanoparticles, and magnetic nanoparticles. The alkyl chain provides a steric barrier, preventing aggregation and enhancing colloidal stability, while the terminal ester group can be further modified for targeted delivery or sensing applications. For instance, nanoparticles functionalized with this compound could be engineered to target specific cancer cells for improved therapeutic efficacy and reduced side effects.

In the field of nanoelectronics , the formation of high-quality, dense, and defect-free SAMs from this compound is crucial. These monolayers can act as ultrathin gate dielectrics, passivation layers, or as a platform for the directed assembly of other nanoscale components. Research will likely focus on optimizing the deposition conditions to achieve highly ordered monolayers with tailored electronic properties for the development of next-generation transistors, sensors, and memory devices.

Furthermore, the integration of this compound into nanocomposites is a promising area. By modifying the surface of nanofillers, such as carbon nanotubes or graphene oxide, with this silane (B1218182), it is possible to improve their dispersion and interfacial adhesion within a polymer matrix. This leads to enhanced mechanical, thermal, and electrical properties of the resulting nanocomposite materials, opening up applications in aerospace, automotive, and flexible electronics.

Exploration of Green Chemistry Approaches in its Synthesis and Surface Modification Applications

As the demand for sustainable technologies grows, future research on this compound will increasingly focus on the adoption of green chemistry principles. This encompasses both its synthesis and its application in surface modification.

The current synthesis of organotrichlorosilanes often involves the use of hazardous reagents and generates significant chemical waste. Future efforts will be directed towards developing more environmentally benign synthetic routes. This could involve the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations under mild conditions, or the exploration of solvent-free reaction conditions to minimize the use of volatile organic compounds.

In terms of its application, a key trend will be the development of aqueous-based deposition methods for forming SAMs. Traditional methods often rely on anhydrous organic solvents, which pose environmental and safety concerns. The development of water-based or vapor-phase deposition techniques would significantly reduce the environmental footprint of surface modification processes. This will require a fundamental understanding of the hydrolysis and condensation chemistry of this compound in the presence of water.

Moreover, research will focus on the recyclability and end-of-life considerations for surfaces modified with this silane. Developing methods for the controlled removal and recovery of the silane layer without damaging the underlying substrate would contribute to a more circular economy for materials. This could involve the use of stimuli-responsive linkers that can be cleaved under specific conditions to release the functional molecules from the surface.

Advanced In-Situ Characterization Techniques for Real-Time Monitoring of Dynamic Processes

A deeper understanding of the formation and dynamic behavior of this compound monolayers is crucial for optimizing their performance. Future research will heavily rely on the development and application of advanced in-situ characterization techniques that can monitor these processes in real-time and with high spatial and temporal resolution.

Techniques such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR) will continue to be valuable for studying the kinetics of SAM formation and the subsequent binding of molecules to the functionalized surface. These techniques provide real-time information on mass adsorption and conformational changes at the solid-liquid interface.

For obtaining molecular-level insights, in-situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) will be employed to visualize the self-assembly process and the structure of the resulting monolayer directly in the reaction environment. This will allow researchers to observe the influence of various parameters, such as solvent, temperature, and concentration, on the final monolayer structure.

Furthermore, vibrational spectroscopic techniques, such as Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Sum-Frequency Generation (SFG) Spectroscopy , will provide detailed information about the chemical composition, orientation, and ordering of the molecules within the monolayer as it forms. These techniques are particularly powerful for studying the kinetics of surface reactions and the conformational changes of immobilized biomolecules.

The data obtained from these advanced in-situ techniques will be invaluable for developing accurate models of the self-assembly process and for designing surfaces with precisely controlled properties.

Q & A

Advanced Research Question

- Mechanistic Differences : Unlike octadecyltrichlorosilane (OTS), this compound introduces a terminal ester group, enabling bioconjugation or bilayer assembly. Its shorter chain length (C11 vs. C18) reduces van der Waals interactions, leading to less dense monolayers .

- Deposition Conditions : Optimize solvent polarity (e.g., chloroform vs. toluene) and humidity (20–40% RH) to balance hydrolysis and SAM ordering. Contrast analysis via ellipsometry shows SAM thicknesses of 2.5–5 nm for this compound vs. 2.2–2.8 nm for OTS .

How can researchers resolve discrepancies in surface coverage data during SAM formation?

Advanced Research Question

Contradictions in surface coverage often arise from:

- Substrate Pre-treatment : Silica surfaces require rigorous cleaning (piranha solution) to remove organic residues. Inconsistent hydroxyl group density leads to patchy SAMs .

- Kinetic vs. Thermodynamic Control : Longer incubation times (24–48 hours) favor thermodynamically stable monolayers, while shorter times (2–6 hours) yield kinetically trapped defects. Use AFM or contact angle measurements to validate homogeneity .

- Solvent Effects : Polar solvents (ethanol/water mixtures) enhance silanol reactivity but may hydrolyze trichlorosilyl groups prematurely. Compare FTIR spectra pre- and post-deposition to assess hydrolysis .

What are the challenges in quantifying trace impurities in this compound?

Advanced Research Question

- GC-MS Limitations : Co-elution of branched-chain isomers (e.g., methyl 10-undecenoate) can obscure purity assessments. Use semi-quantitative GC with branched-chain fatty acid methyl ester standards (e.g., C11:0-C15:0 mixtures) for calibration .

- NMR Sensitivity : Low-abundance impurities (e.g., unreacted 11-bromoundecanoic acid) may require ¹³C NMR or DEPT experiments for detection. Spike-in experiments with deuterated analogs improve quantification .

How is this compound applied in biointerface engineering?

Advanced Research Question

- Bioconjugation : The terminal ester group can be hydrolyzed to a carboxylic acid for coupling with biomolecules (e.g., peptides via EDC/NHS chemistry). Confirm reactivity using XPS to detect nitrogen signals post-functionalization .

- Bilayer Assembly : Use this compound as a base layer, followed by phospholipid deposition. Monitor bilayer integrity via electrochemical impedance spectroscopy (EIS) .

What stability considerations are critical for storing this compound?

Basic Research Question

- Moisture Sensitivity : Store under inert gas (argon) at 0–6°C to prevent hydrolysis of trichlorosilyl groups. Use Schlenk-line techniques for aliquot preparation .

- Light Degradation : Protect from UV exposure, which can cleave Si-Cl bonds. Stability tests via ¹H NMR over 30 days show <5% degradation in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |